[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine
Description
[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol . It is used primarily in biochemical and proteomics research .
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)11-8-10(9-12)2-3-13-11/h2-3,8H,4-7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARIODHSSYWTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953899-73-5 | |
| Record name | [2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine typically involves the reaction of 4-chloromethylpyridine with 4-methylpiperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, typically in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the methanamine group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent. It is particularly relevant in the development of drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier.
Case Study: Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. For instance, studies have shown that similar piperazine derivatives can enhance serotonergic and noradrenergic neurotransmission, which is crucial for mood regulation.
Pharmacology
In pharmacological studies, [2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine has been investigated for its interaction with various neurotransmitter receptors.
Table 1: Pharmacological Profile
| Receptor Type | Binding Affinity (Ki, nM) | Effect |
|---|---|---|
| 5-HT Receptor | 50 | Agonist |
| Dopamine D2 Receptor | 30 | Antagonist |
| Alpha-1 Adrenergic | 70 | Partial Agonist |
These interactions suggest potential uses in treating conditions such as anxiety and schizophrenia.
Biochemical Research
The compound is also utilized in proteomics research due to its ability to modify proteins and influence various biochemical pathways.
Application in Protein Interaction Studies
Studies have demonstrated that this compound can be used to probe protein interactions in cellular environments, aiding in the understanding of protein functions and their roles in disease mechanisms.
Mechanism of Action
The mechanism of action for [2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- [2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine
- [2-(4-Methylpiperazin-1-yl)pyridin-5-yl]methanamine
- [2-(4-Methylpiperazin-1-yl)pyridin-6-yl]methanamine
Uniqueness:
- The position of the methanamine group on the pyridine ring can significantly influence the compound’s chemical properties and biological activity.
- [2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine is unique in its specific binding affinity and reactivity compared to its isomers.
Biological Activity
[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyridine ring substituted with a methanamine group and a 4-methylpiperazine moiety, which enhances its interaction with biological targets. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on diverse research sources.
- Molecular Formula : CHN
- Molecular Weight : 206.29 g/mol
The compound's unique structure allows it to act as a ligand in various biochemical pathways, particularly in receptor interactions.
The biological activity of this compound primarily involves its interaction with receptor tyrosine kinases, notably the platelet-derived growth factor receptor (PDGFR). By binding to the active site of PDGFR, it inhibits its kinase activity, thereby affecting downstream signaling pathways that regulate cell proliferation and differentiation .
Biochemical Pathways
The compound's interaction with PDGFR can lead to:
- Inhibition of cell proliferation : By blocking PDGFR signaling, it can prevent the proliferation of certain cancer cells.
- Alteration of gene expression : The inhibition of PDGFR affects various genes involved in cell cycle regulation.
Pharmacological Activity
Research indicates that this compound exhibits promising pharmacological properties:
- Anticancer Activity : The compound has shown potential as an anticancer agent by inhibiting PDGFR, which is implicated in several malignancies .
- Antimicrobial Properties : It has been investigated for its ability to inhibit the growth of Mycobacterium tuberculosis and other pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
Q & A
Q. What are the recommended synthetic routes for [2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methanamine?
- Methodological Answer : A common approach involves multi-step synthesis with protective group strategies. For example, tert-butyl carbamate (Boc) protection of the primary amine can prevent undesired side reactions during piperazine coupling. Deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by purification via strong cation exchange (SCX) chromatography, yields the final compound . Alternative routes may employ nucleophilic substitution on pyridine precursors with 4-methylpiperazine under basic conditions (e.g., NaOH in DCM) .
Q. How can impurities in this compound be identified and quantified?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. For instance, the Primesep 100 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (containing 0.1% formic acid) can resolve impurities. Mass spectrometry (LC-MS) further confirms structural identities, particularly for byproducts like N-alkylated derivatives or unreacted intermediates .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) confirm regiochemistry and purity. Key signals include pyridin-4-yl protons (δ 8.6–7.4 ppm) and methylpiperazine methyl groups (δ 2.3–2.5 ppm) .
- Elemental Analysis : Validates molecular formula consistency (e.g., C₁₁H₁₈N₄).
- Melting Point : Determines crystalline purity (e.g., 78–80°C for related piperazine derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Core Modifications : Replace the pyridine ring with imidazopyridine or oxadiazole scaffolds to enhance target binding .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine C-2 position to improve metabolic stability .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like Leishmania CYP51, guided by structural analogs showing IC₅₀ values <1 µM .
Q. What experimental designs assess the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Measure inhibition kinetics using recombinant CYP51/CYP5122A1 in microsomal preparations. Monitor NADPH consumption or fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to determine binding affinity (Kd) and stoichiometry .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in parasite models (e.g., Plasmodium falciparum) .
Q. How do environmental factors influence the compound’s stability and efficacy?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–10. For example, piperazine derivatives degrade rapidly in acidic conditions (pH <3) via ring protonation and hydrolysis .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to identify photodegradants (e.g., N-oxide formation) .
- Temperature-Dependent Solubility : Use dynamic light scattering (DLS) to measure aggregation in aqueous buffers at 25°C vs. 37°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
